molecular formula C8H4Br2F4 B2546382 1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene CAS No. 2091622-24-9

1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene

Cat. No.: B2546382
CAS No.: 2091622-24-9
M. Wt: 335.922
InChI Key: ZZRXNQMZGWTXKA-UHFFFAOYSA-N
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Description

1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5Br2F3 It is a derivative of benzene, characterized by the presence of bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor compound. One common method is the bromination of 2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.

    Coupling: Palladium catalysts, aryl or vinyl boronic acids.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium iodide yield 1-iodo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene, while coupling reactions with aryl boronic acids produce biaryl compounds .

Scientific Research Applications

1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution or coupling reactions. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene is unique due to the presence of both bromomethyl and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making the compound particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

1-bromo-2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F4/c9-3-5-6(10)1-4(2-7(5)11)8(12,13)14/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRXNQMZGWTXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CBr)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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